Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-(trifluoromethyl)benzamido group and an ethyl thioacetate side chain. This compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are extensively studied for their diverse pharmacological activities, including antitumor, antifungal, and antiviral properties .
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3S2/c1-2-23-10(21)7-24-13-20-19-12(25-13)18-11(22)8-5-3-4-6-9(8)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKLPPGRBAAVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides, derived from the reaction of acylhydrazines with isothiocyanates, undergo cyclization in the presence of carbon disulfide (CS₂) and alkaline agents. For example:
- Step 1 : 2-(Trifluoromethyl)benzoyl chloride reacts with thiosemicarbazide in ethanol to form N-(2-(trifluoromethyl)benzoyl)thiosemicarbazide.
- Step 2 : Cyclization with CS₂ and potassium hydroxide (KOH) under reflux yields 5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazole-2-thiol.
Key Conditions :
Oxidative Cyclization Using POCl₃
Phosphorus oxychloride (POCl₃) facilitates cyclization of thiosemicarbazides into 1,3,4-thiadiazoles under milder conditions:
- Thiosemicarbazide derivatives treated with POCl₃ at 60–70°C for 3–4 hours form the thiadiazole ring with concurrent elimination of HCl.
- Advantage : Reduced reaction time (3–4 hours) and higher purity (>90%).
Functionalization of the Thiadiazole Ring
Introduction of the Thioacetate Side Chain
The thiol group at position 2 of the thiadiazole undergoes nucleophilic substitution with ethyl 2-chloroacetate:
- Reaction : 5-(2-(Trifluoromethyl)benzamido)-1,3,4-thiadiazole-2-thiol reacts with ethyl 2-chloroacetate in acetone, catalyzed by potassium carbonate (K₂CO₃).
- Conditions :
Mechanistic Insight :
The thiolate ion (generated via deprotonation by K₂CO₃) attacks the electrophilic carbon of ethyl 2-chloroacetate, displacing chloride and forming the thioether bond.
Optimization Strategies for Enhanced Efficiency
Solvent Selection
Catalytic Additives
Purification Techniques
- Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the target compound with >95% purity.
- Recrystallization from ethanol/water mixtures removes unreacted starting materials.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water 70:30); purity ≥98%.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity | Time |
|---|---|---|---|---|
| Cyclization (CS₂/KOH) | Reflux, ethanol, 12 h | 70% | 92% | Long |
| POCl₃-Mediated Cyclization | 60°C, 4 h | 85% | 95% | Moderate |
| Microwave-Assisted | 100°C, 30 min | 80% | 90% | Short |
Key Insight : POCl₃-mediated cyclization offers the best balance of yield and purity, while microwave methods excel in speed.
Challenges and Mitigation
Hydrolysis of Ester Group
The ethyl ester is susceptible to hydrolysis under basic conditions. Solution : Conduct thioacetate coupling at neutral pH and avoid prolonged exposure to bases.
Regioselectivity in Cyclization
Competing formation of 1,2,4-thiadiazoles may occur. Solution : Use excess CS₂ and precise temperature control to favor 1,3,4-thiadiazole formation.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
The compound features a trifluoromethyl group, a benzamido moiety, and a thiadiazole ring. The trifluoromethyl group enhances the compound's electronic properties and metabolic stability, making it particularly valuable in drug design.
Synthesis:
The synthesis of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves several steps:
- Formation of the Thiadiazole Ring: Achieved through cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Trifluoromethyl Group: This is done via nucleophilic substitution reactions using trifluoromethyl iodide.
- Amidation Reaction: The benzamido group is introduced through an amidation reaction with benzoyl chloride.
- Thioester Formation: The final product is synthesized by reacting the intermediate with ethyl bromoacetate under basic conditions .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. This compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens.
Case Study:
A study evaluated the antibacterial activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid .
Anticancer Potential
The compound has also been explored for its cytotoxic effects on cancer cell lines.
Case Study:
In vitro studies comparing various thiadiazole derivatives showed that this compound significantly reduced cell viability in human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines compared to standard anticancer drugs like cisplatin .
Mechanism of Action
The mechanism of action of Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can interact with various biological targets.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound may confer superior metabolic stability compared to methoxy or chloro substituents .
- Halogenated derivatives (e.g., 5h) show enhanced cytotoxicity, suggesting electron-withdrawing groups improve activity .
Antifungal and Antiviral Derivatives
- Thiazolides () : Methyl/ethyl esters with hydroxybenzamido groups showed SARS-CoV-2 inhibition. The target compound’s trifluoromethyl group could enhance protease binding but requires validation .
- Antifungal Derivatives () : Thiadiazole-oxadiazole hybrids inhibited Candida via ergosterol biosynthesis. The target compound’s trifluoromethyl group may improve membrane penetration .
Physicochemical Properties
Melting points and solubility vary with substituents:
| Compound () | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| 5e | 4-Chlorobenzylthio | 132–134 | 74 |
| 5h | Benzylthio | 133–135 | 88 |
| Target Compound | 2-(Trifluoromethyl)benzamido | Not reported | Not reported |
Biological Activity
Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of thiadiazole derivatives, which are known for diverse biological activities. The structure can be represented as follows:
Key Features:
- Thiadiazole Core : This five-membered heterocyclic structure contributes to the compound's biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Ethyl Acetate Moiety : Provides solubility and facilitates biological interactions.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Ethyl Thiadiazole Derivative | P. aeruginosa | 8 µg/mL |
Note: Specific data for this compound is limited but follows similar trends .
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiadiazole derivatives against various viruses. For example, compounds with structural similarities to this compound have shown efficacy in inhibiting viral replication in vitro:
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often inhibit key enzymes involved in pathogen metabolism.
- Disruption of Membrane Integrity : These compounds can compromise microbial cell membranes, leading to cell death.
- Modulation of Immune Response : Some derivatives may enhance host immune responses against infections.
Study on Antimicrobial Efficacy
A study published in Pharmaceutical Biology evaluated a series of thiadiazole derivatives for their antibacterial properties. This compound was tested alongside other compounds and demonstrated promising results against gram-positive bacteria .
Antiviral Screening
In another study focusing on antiviral activity, ethyl thiadiazole derivatives were screened against Hepatitis C virus (HCV). The results indicated that certain modifications to the thiadiazole core enhanced antiviral potency significantly .
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-((5-(2-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
Answer:
The synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions.
Amide Coupling : The trifluoromethylbenzamido group is introduced by reacting 5-amino-1,3,4-thiadiazole-2-thiol with 2-(trifluoromethyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .
Thioether Linkage : Ethyl bromoacetate is reacted with the thiol group on the thiadiazole ring under basic conditions (e.g., NaOH) to form the thioether bond .
Key conditions include refluxing in tetrahydrofuran (THF) or dimethylformamide (DMF) and purification via recrystallization or column chromatography.
Category: Basic Synthesis Methodology
Basic: How is the structural integrity of this compound confirmed in research settings?
Answer:
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the trifluoromethylbenzamido group (δ ~7.5–8.5 ppm for aromatic protons) and thioether linkage (δ ~4.0–4.5 ppm for CH groups) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) matching the expected molecular formula.
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages are validated against theoretical values .
Category: Basic Characterization
Advanced: How should researchers design cytotoxicity assays to evaluate this compound’s antitumor potential?
Answer:
Experimental Design :
- Cell Lines : Use diverse cancer cell lines (e.g., SKOV-3 [ovarian], HL-60 [leukemia], MCF-7 [breast]) to assess specificity .
- Dose-Response Curves : Test concentrations ranging from 0.1–100 μM to determine IC values.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO).
- Assay Duration : 48–72 hours to capture delayed apoptotic effects.
- Validation : Replicate experiments (n ≥ 3) and use complementary assays (e.g., Annexin V/PI staining for apoptosis) .
Category: Advanced Biological Evaluation
Advanced: How can structure-activity relationships (SAR) be analyzed for antitumor activity in this compound series?
Answer:
SAR Strategies :
Substituent Variation : Modify the benzamido group (e.g., electron-withdrawing vs. donating groups) to assess potency. For example, the trifluoromethyl group enhances activity due to lipophilicity and metabolic stability .
Thiadiazole Modifications : Replace sulfur with oxygen (oxadiazole) to study ring electronegativity effects.
Thioether Chain Length : Test ethyl vs. methyl esters to evaluate steric and solubility impacts.
Data Analysis : Correlate IC values with substituent properties (e.g., Hammett constants) using regression models .
Category: Advanced SAR Analysis
Advanced: What methodologies address stability and solubility challenges during formulation studies?
Answer:
Stability :
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .
- HPLC Purity Checks : Track degradation products under accelerated conditions (e.g., 40°C/75% humidity).
Solubility : - Co-solvent Systems : Use DMSO:water mixtures for in vitro assays.
- Micellar Formulations : Employ polysorbate 80 or cyclodextrins to enhance aqueous solubility .
Category: Advanced Physicochemical Optimization
Advanced: How can contradictory cytotoxicity data between studies be resolved?
Answer:
Root Causes :
- Cell Line Heterogeneity : Genetic drift in cell lines (e.g., SKOV-3 subtypes) may alter sensitivity.
- Assay Variability : Differences in MTT vs. SRB assay protocols can affect viability readings.
Resolution Steps :
Standardize Protocols : Adopt CLSI guidelines for cell culture and assay conditions.
Cross-Validation : Test compounds in multiple labs using shared cell batches.
Mechanistic Studies : Use transcriptomics to identify target pathways and confirm on-target effects .
Category: Advanced Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
